molecular formula C11H12N2O2S B2515789 Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 134949-38-5

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B2515789
CAS No.: 134949-38-5
M. Wt: 236.29
InChI Key: BAKTWZARGBVQQH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound based on the privileged benzothiazole scaffold . This structure is recognized as a vital pharmacophore in medicinal chemistry due to its diverse biological activities . The compound features a benzothiazole core, which consists of a benzene ring fused to a thiazole, and is substituted with an amino group at the 2-position and an isopropyl ester at the 6-position . Benzothiazole derivatives, particularly 2-aminobenzothiazole analogs, are of significant interest in pharmaceutical research for developing novel therapeutic agents . These compounds are frequently investigated for a broad spectrum of biological activities, including antimicrobial , antitumor/anticancer , anticonvulsant, and anti-inflammatory properties . The 2-amino benzothiazole nucleus serves as a versatile intermediate for synthesizing more complex molecules for biological screening, such as in the development of new hydrazino group substituted benzothiazole derivatives . This product is intended for research and development purposes in laboratory settings only. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKTWZARGBVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-amino-1,3-benzoth

Biological Activity

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for its broad spectrum of biological activities. The structure can be represented as follows:

C12H14N2O2S\text{C}_12\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features a benzothiazole ring with an amino group and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in cancer therapy.

In Vitro Studies

  • Mechanism of Action : The compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest and induction of apoptosis in cancer cells, suggesting its potential as an antitumor agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism
MCF-72.49 ± 0.12Apoptosis induction
A5493.43 ± 0.066G2/M phase arrest

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have also been extensively studied. This compound has shown activity against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC)

In comparative studies, this compound demonstrated MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Comparison to Standard
E. coli40Comparable to Ceftriaxone
S. aureus30Higher than standard

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties.

In Vivo Studies

In animal models, this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) significantly when administered at therapeutic doses .

Table 3: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-alpha20060

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may have neuroprotective properties.

Mechanism of Neuroprotection

Studies indicate that this compound can inhibit oxidative stress pathways and promote neuronal survival in models of neurodegeneration .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, exhibit significant anticancer properties. These compounds interact with various protein targets involved in cancer progression. Notably, studies have shown their effectiveness against multiple cancer cell lines such as Hep-2, MCF-7, and HeLa. The mechanism of action often involves the inhibition of key kinases and pathways associated with tumor growth and survival .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Similar benzothiazole derivatives have been linked to the modulation of neurodegenerative pathways and the protection of neuronal cells from apoptosis. For instance, certain derivatives have shown promise in models of brain diseases by mimicking the action of established neuroprotective drugs like riluzole .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
this compound has been evaluated for its antimicrobial efficacy against various pathogens. Research indicates that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism typically involves targeting bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the benzothiazole scaffold can enhance biological activity and selectivity against specific targets. For example, substituents at various positions on the benzothiazole ring can significantly influence potency and pharmacokinetic profiles .

Case Study 1: Anticancer Evaluation

A series of studies synthesized pyrimidine-based benzothiazole derivatives that were tested for antiproliferative effects on cancer cell lines. The results indicated that specific structural modifications led to enhanced activity against cancer cells while maintaining low toxicity to healthy cells .

Case Study 2: Antimicrobial Development

In a study focused on developing new antimicrobial agents, compounds based on the benzothiazole structure were shown to possess significant activity against ESKAPE pathogens (a group of bacteria known for their resistance). The lead compounds derived from these studies exhibited potent in vitro activity and promising results in vivo .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Cell Line Mechanism of Action Reference
AnticancerHep-2, MCF-7, HeLaInhibition of kinases and apoptotic pathways
NeuroprotectionNeuronal CellsModulation of neurodegenerative pathways
AntimicrobialMRSA, ESKAPE PathogensInhibition of bacterial gyrase

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Ester Groups

The ester group at the 6-position significantly influences physicochemical properties and reactivity. Key analogs include:

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate
  • Structure : Ethyl ester instead of isopropyl.
  • Properties : Lower molecular weight (222.26 g/mol vs. 267.31 g/mol) and reduced steric hindrance compared to the isopropyl variant.
  • Applications : Used in lead(II) coordination polymers, forming zigzag chains via O and S interactions . Commercially available, indicating established synthetic routes .
Methyl 2-Amino-1,3-Benzothiazole-6-Carboxylate
  • Structure : Methyl ester.
  • Properties : Smallest ester group (MW 208.24 g/mol), likely higher solubility in polar solvents.
  • Applications : Intermediate in organic synthesis; CAS 66947-92-0 .
Ethyl 2-(tert-Butoxycarbonyl)-1,3-Benzothiazole-6-Carboxylate
  • Structure: Incorporates a tert-butoxycarbonyl (BOC)-protected amino group.
  • Properties: Enhanced stability for amino group protection during syntheses .

Heterocycle Variations: Benzothiazole vs. Benzoxazole

Replacing sulfur with oxygen in the heterocycle alters electronic and steric profiles:

Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate
  • Structure : Benzoxazole core with a butyl substituent.
  • Properties : Oxygen’s lower electronegativity reduces ring electron-withdrawing effects compared to benzothiazole.
  • Applications : Explored in agrochemical and pharmaceutical research .

Coordination Chemistry and Hydrogen Bonding

  • Propan-2-yl Derivative : The isopropyl group may sterically hinder metal coordination, unlike the ethyl ester in [Pb(ABTC)₂]ₙ polymers, where Pb(II) forms (4 + 2) coordination with O and S .
  • Hydrogen Bonding: All analogs with 2-amino groups participate in N–H⋯O/N hydrogen bonding, influencing crystal packing. Bulkier esters (e.g., isopropyl) may disrupt these interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Group Molecular Formula MW (g/mol) Heterocycle Key Features
Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate Isopropyl C₁₂H₁₃N₂O₂S 267.31 Benzothiazole Potential steric hindrance in coordination
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Ethyl C₁₀H₁₀N₂O₂S 222.26 Benzothiazole Coordination polymer applications
Methyl 2-amino-1,3-benzothiazole-6-carboxylate Methyl C₉H₈N₂O₂S 208.24 Benzothiazole High solubility
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate Ethyl C₁₄H₁₇NO₃ 247.29 Benzoxazole Agrochemical potential

Research Findings and Implications

  • Coordination Behavior : Smaller esters (ethyl, methyl) facilitate metal coordination, while isopropyl may limit this utility .
  • Biological Activity : Ester size influences metabolic stability; isopropyl esters may resist hydrolysis better than methyl/ethyl .
  • Synthetic Accessibility : Methyl and ethyl esters are commercially available, whereas the isopropyl variant may require specialized synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized for yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in acetone with NH4_4OH (pH 8–9) is a common method to form benzothiazole derivatives . Optimization involves controlling temperature (e.g., 170°C in polyphosphoric acid for cyclization) and solvent choice (e.g., ethanol-water mixtures for hydrolysis) . Monitoring via HPLC ensures purity during synthesis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming substituent positions, such as distinguishing between methoxy and carboxylate groups . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%) .

Q. What are the primary functionalization reactions applicable to the amino and carboxylate groups in this compound?

  • Answer : The amino group can undergo acylation (e.g., with chloroacetyl chloride) , while the carboxylate is amenable to esterification or amidation. Substitution reactions at the 6-position (e.g., bromination) enable further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substitution patterns on the benzothiazole ring?

  • Answer : Discrepancies in NMR shifts (e.g., δ 3.91 ppm for methoxy protons vs. δ 10.74 ppm for amide protons) may arise from steric or electronic effects. Comparative analysis with known analogs (e.g., Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, InChI Key: VZOPRRYQDHCORU) and 2D NMR (COSY, HSQC) can clarify assignments .

Q. What experimental strategies elucidate the mechanism of anticancer activity in benzothiazole derivatives?

  • Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., methoxy to bromo groups) and testing cytotoxicity. Molecular docking against targets like topoisomerase II or kinase enzymes, combined with in vitro assays (e.g., MTT on cancer cell lines), identifies key pharmacophores .

Q. How do computational methods enhance the understanding of structure-activity relationships in benzothiazole-based compounds?

  • Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model interactions with biological targets, such as DNA intercalation or enzyme inhibition .

Methodological Considerations

  • Data Table : Key Spectral Data for this compound

    TechniqueKey ObservationsReference
    1^1H NMRδ 3.91 ppm (methoxy), δ 6.8–7.5 ppm (aromatic protons)
    MS (ESI+)m/z 266.1 [M+H]+^+
    HPLCRetention time: 8.2 min (C18 column, 70% acetonitrile/water)
  • Contradiction Analysis : Conflicting bioactivity results (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., bacterial strain specificity). Cross-validation using standardized protocols (CLSI guidelines) is recommended .

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